molecular formula C25H42N2O11 B12425015 [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate

Cat. No.: B12425015
M. Wt: 546.6 g/mol
InChI Key: SWSWEHKMJSIDQL-PRDVQWLOSA-N
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Description

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its multiple functional groups, including acetamido, acetyloxy, and hydroxyhexylamino groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective acylation and amidation reactions. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment and large-scale reactors to handle the complex reaction sequences. The process may also include purification steps such as crystallization, chromatography, and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyhexylamino group can yield ketones or aldehydes, while reduction of the acetamido group can produce primary amines .

Scientific Research Applications

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C25H42N2O11

Molecular Weight

546.6 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C25H42N2O11/c1-16(29)27-22-24(37-19(4)32)23(36-18(3)31)20(15-35-17(2)30)38-25(22)34-14-10-7-11-21(33)26-12-8-5-6-9-13-28/h20,22-25,28H,5-15H2,1-4H3,(H,26,33)(H,27,29)/t20-,22-,23+,24-,25-/m1/s1

InChI Key

SWSWEHKMJSIDQL-PRDVQWLOSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCCCCO)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCCCCO)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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